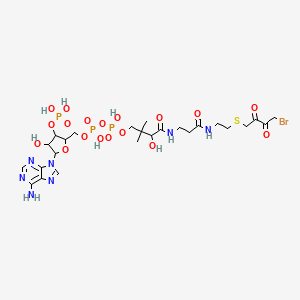

S-(4-Bromo-2,3-dioxobutyl)-coa

Description

Structure

2D Structure

Properties

CAS No. |

66686-64-4 |

|---|---|

Molecular Formula |

C25H39BrN7O18P3S |

Molecular Weight |

930.5 g/mol |

IUPAC Name |

[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [4-[[3-[2-(4-bromo-2,3-dioxobutyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C25H39BrN7O18P3S/c1-25(2,20(38)23(39)29-4-3-16(36)28-5-6-55-9-14(35)13(34)7-26)10-48-54(45,46)51-53(43,44)47-8-15-19(50-52(40,41)42)18(37)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,15,18-20,24,37-38H,3-10H2,1-2H3,(H,28,36)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42) |

InChI Key |

WNHMHBZUJFQDPI-UHFFFAOYSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C(=O)CBr)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C(=O)CBr)O |

Synonyms |

4-bromo-2,3-dioxobutyl-coenzyme A S-(4-bromo-2,3-dioxobutyl)-CoA |

Origin of Product |

United States |

Synthetic Methodologies and Analytical Verification of S 4 Bromo 2,3 Dioxobutyl Coa

Strategies for the Chemical Synthesis of S-(4-Bromo-2,3-dioxobutyl)-CoA

The chemical synthesis of this compound, an affinity label designed for acyl-CoA binding sites, is achieved through the reaction of Coenzyme A (CoA-SH) with 1,4-dibromo-2,3-butanedione. This process involves a nucleophilic attack of the thiol group of Coenzyme A on one of the carbon atoms bearing a bromine atom in 1,4-dibromo-2,3-butanedione, leading to the formation of a stable thioether bond.

The reaction is typically carried out in an aqueous buffered solution to maintain a pH that facilitates the nucleophilic character of the thiol group while ensuring the stability of the Coenzyme A molecule. The progress of the reaction can be monitored by measuring the decrease in free thiol groups using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Upon completion of the reaction, the desired product, this compound, is purified from the reaction mixture, which may contain unreacted Coenzyme A, oxidized Coenzyme A (CoA-S-S-CoA), and other byproducts. Purification is commonly achieved through chromatographic techniques. A summary of the synthetic strategy is presented in Table 1.

Table 1: Overview of the Synthetic Strategy for this compound

| Step | Description | Key Reagents and Conditions |

| 1. Reaction | Nucleophilic substitution | Coenzyme A (tri-lithium salt), 1,4-dibromo-2,3-butanedione, Aqueous buffer (e.g., potassium phosphate), pH ~7.5 |

| 2. Monitoring | Quantification of free thiols | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) |

| 3. Purification | Separation of product from reactants and byproducts | Ion-exchange chromatography (e.g., DEAE-cellulose) or Reversed-phase high-performance liquid chromatography (RP-HPLC) |

Chromatographic Purity Assessment Techniques for this compound

The purity of synthesized this compound is crucial for its application as a specific affinity label. Chromatographic methods are indispensable for assessing the homogeneity of the final product.

Thin-Layer Chromatography (TLC): A rapid and straightforward technique to qualitatively assess the purity of the synthesized compound is thin-layer chromatography nih.gov. By spotting the reaction mixture and the purified product on a TLC plate (e.g., silica gel) and developing it with an appropriate solvent system, the separation of this compound from starting materials and byproducts can be visualized. The spots can be detected under UV light due to the adenine (B156593) moiety in the CoA molecule.

High-Performance Liquid Chromatography (HPLC): For a quantitative and more precise purity assessment, high-performance liquid chromatography is the method of choice. A reversed-phase column (e.g., C18) is typically employed with a gradient elution system. The mobile phase usually consists of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). The elution of the compound is monitored by a UV detector, typically at a wavelength of 260 nm, which corresponds to the maximum absorbance of the adenine ring in the Coenzyme A structure. The purity is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram. Table 2 summarizes typical HPLC conditions for purity assessment.

Table 2: Illustrative HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1 M Potassium phosphate (B84403) buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 5% B; 10-30 min, 5-50% B; 30-35 min, 50% B; 35-40 min, 50-5% B; 40-45 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 20 µL |

Spectroscopic Characterization Relevant to Reaction Mechanisms of this compound

Spectroscopic techniques are vital for confirming the structure of this compound and for elucidating its reaction mechanisms with biological targets.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental tool for characterizing this compound and studying its interactions. The adenine moiety of the Coenzyme A backbone exhibits a characteristic maximum absorbance at approximately 260 nm. This property is useful for quantification and for monitoring the elution during chromatographic purification nih.gov.

Furthermore, UV-Vis spectroscopy can be employed to investigate the reaction mechanism of this compound with target enzymes. As an affinity label, it is designed to react with nucleophilic residues, such as lysine (B10760008) or cysteine, at the active site of acyl-CoA utilizing enzymes nih.gov. The formation of a Schiff base with a lysine residue, for instance, can lead to a change in the UV-Vis spectrum, often resulting in the appearance of a new absorption band at a longer wavelength. By monitoring these spectral changes over time, the kinetics of the inactivation reaction can be studied.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Although the complex structure of Coenzyme A leads to a crowded spectrum, key proton and carbon signals corresponding to the S-dioxobutyl moiety can be identified.

The ¹H NMR spectrum would be expected to show signals for the methylene protons adjacent to the sulfur atom and the bromine atom. The chemical shifts of these protons would be influenced by the neighboring carbonyl groups. Similarly, the ¹³C NMR spectrum would display characteristic signals for the carbonyl carbons of the dioxo group, as well as the carbons bonded to the sulfur and bromine atoms. A hypothetical summary of expected key NMR signals is presented in Table 3.

Table 3: Predicted Key ¹H and ¹³C NMR Chemical Shifts for the S-(4-Bromo-2,3-dioxobutyl) Moiety

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -S-CH₂-C(=O)- | 3.5 - 4.0 |

| ¹H | -C(=O)-CH₂-Br | 4.0 - 4.5 |

| ¹³C | -S-C H₂- | 40 - 50 |

| ¹³C | -C H₂-Br | 30 - 40 |

| ¹³C | -C(=O )-C(=O )- | 190 - 200 |

Mechanism of Enzyme Inactivation by S 4 Bromo 2,3 Dioxobutyl Coa

Irreversible Nature of Enzyme Inhibition by S-(4-Bromo-2,3-dioxobutyl)-CoA

This compound is recognized as a potent irreversible inhibitor for a range of enzymes that utilize acetyl-CoA or other acyl-CoA molecules as substrates. nih.govresearchgate.netresearchgate.net Its inhibitory action is characterized by a rapid and time-dependent loss of enzyme activity that cannot be recovered by simple dilution or dialysis, indicating the formation of a stable, covalent bond between the inhibitor and the enzyme. nih.govnih.govresearchgate.netnih.gov This covalent modification underlies the irreversible nature of the inhibition. researchgate.net

The inactivation has been demonstrated across various enzymes, including:

Fatty Acid Synthase: Studies on fatty acid synthase from both rat mammary gland and pigeon liver show rapid and irreversible inhibition by this compound. nih.govnih.govresearchgate.netresearchgate.net

Citrate (B86180) Synthase: This enzyme is also irreversibly inactivated by the compound, which acts as an active-site-directed inhibitor. nih.govresearchgate.net

Acetyl-CoA Carboxylase: Rat mammary gland acetyl-CoA carboxylase is rapidly and irreversibly inactivated by micromolar concentrations of this compound. researchgate.netnih.gov

β-hydroxy-β-methylglutaryl-CoA Reductase: Both yeast and rat liver versions of this enzyme are irreversibly inactivated. nih.gov

The irreversible binding is further supported by the observation that substrates of the target enzymes can often protect against inactivation. For instance, pre-incubation with acetyl-CoA or malonyl-CoA protects fatty acid synthase from inhibition. nih.govnih.govresearchgate.net Similarly, β-hydroxy-β-methylglutaryl-CoA protects its corresponding reductase. nih.gov This protection suggests that the inhibitor acts at or near the active site.

Covalent Modification via Alkylation of Nucleophilic Residues by this compound

The primary mechanism of action for this compound involves the covalent modification of nucleophilic amino acid residues within the target enzyme. This is achieved through the reactive α-bromoketone and diketone functionalities of the molecule. nih.govresearchgate.netacs.org

Thiol Group Alkylation by the α-Bromoketone Moiety of this compound

A principal target for this compound is the thiol group of cysteine residues. The α-bromoketone portion of the inhibitor is a highly reactive electrophile that readily alkylates the nucleophilic sulfhydryl group of cysteine. researchgate.netnih.govnih.gov

Fatty Acid Synthase: Inactivation of fatty acid synthase from both rat mammary gland and pigeon liver is primarily attributed to the alkylation of essential thiol groups. nih.govnih.govresearchgate.net Specifically, the cysteine-SH of the condensing enzyme domain and the cysteamine-SH of the 4'-phosphopantetheine (B1211885) prosthetic group have been identified as targets. researchgate.net Protection studies using the thiol-specific reagent 5,5'-dithiobis-(2-nitrobenzoic acid) further support the involvement of essential thiol groups in the condensing partial reaction. nih.govnih.gov

β-hydroxy-β-methylglutaryl-CoA Reductase: The inactivation of this enzyme is also attributed to the reaction with an essential cysteine residue located at the binding site for β-hydroxy-β-methylglutaryl-CoA. nih.gov

Schiff Base Formation and Carboxyl Group Derivatization by this compound

In addition to alkylating thiol groups, the diketone structure of this compound can react with other nucleophilic residues.

Citrate Synthase: In the case of citrate synthase, the inactivation mechanism is more complex, involving the derivatization of two different residues at the active site depending on the conformational state of the enzyme. nih.govresearchgate.net In the "tight" catalytic form, a lysine (B10760008) residue (Lys22) is modified via the formation of an ε-amino Schiff base. nih.govresearchgate.net In the "open" product release form, a glutamate (B1630785) residue (Glu363) is derivatized, likely through alkylation of its γ-carboxyl group. nih.govresearchgate.net Both of these modifications occur near the entrance to the active site, blocking substrate access. nih.gov Interestingly, a second, distinct labeling process occurs at a site remote from the active site, involving asparagine and serine residues, which may interfere with necessary conformational changes for catalysis. nih.gov

Kinetic Analysis of Enzyme Inactivation by this compound

The inactivation of enzymes by this compound typically follows pseudo-first-order kinetics, indicating a bimolecular reaction. nih.govnih.govresearchgate.net The rate of inactivation is dependent on both time and the concentration of the inhibitor. researchgate.net

For example, the inactivation of rat mammary gland fatty acid synthase by this compound does not appear to require the formation of a traditional Michaelis-Menten complex before the alkylation reaction occurs. nih.govnih.gov This suggests that the chemical reaction itself is the rate-limiting step in the inactivation process.

In the case of β-hydroxy-β-methylglutaryl-CoA reductase, the inactivation is extremely rapid, being complete within 15 seconds, and is directly proportional to the concentration of the reagent. nih.gov

The table below summarizes kinetic findings for various enzymes.

| Enzyme | Organism/Tissue | Kinetic Characteristics | Reference |

| Fatty Acid Synthase | Rat Mammary Gland | Bimolecular reaction, does not require a Michaelis-Menten complex. | nih.govnih.gov |

| Fatty Acid Synthase | Pigeon Liver | Time- and concentration-dependent inactivation. | researchgate.net |

| β-hydroxy-β-methylglutaryl-CoA Reductase | Yeast and Rat Liver | Inactivation is complete in 15 seconds and proportional to reagent concentration. | nih.gov |

| Acetyl-CoA Carboxylase | Rat Mammary Gland | Rapid inactivation at micromolar concentrations. | researchgate.netnih.gov |

Stoichiometry of this compound Incorporation into Target Enzymes

Stoichiometric studies, which measure the number of inhibitor molecules incorporated per molecule of enzyme at complete inactivation, provide insight into the number of active sites and the mechanism of inhibition.

Fatty Acid Synthase: In the dimeric fatty acid synthase from rat mammary gland, approximately 6 moles of this compound are incorporated per mole of completely inhibited enzyme. nih.govnih.gov However, other studies on the same enzyme suggest that two sites can be labeled per enzyme dimer. researchgate.net For the pigeon liver fatty acid synthetase complex, Scatchard analysis indicates that 4 moles of the inhibitor bind per mole of the enzyme complex. researchgate.net This is interpreted as the presence of two condensing activities and two 4'-phosphopantetheine prosthetic groups per mole of the enzyme. researchgate.net

Citrate Synthase: The labeling of citrate synthase is complex, with the inhibitor binding to two distinct sites on the enzyme. nih.govresearchgate.net

The following table presents the stoichiometry of this compound incorporation for different enzymes.

| Enzyme | Organism/Tissue | Stoichiometry (moles of inhibitor per mole of enzyme) | Reference |

| Fatty Acid Synthase (dimer) | Rat Mammary Gland | ~6 | nih.govnih.gov |

| Fatty Acid Synthase (dimer) | Rat Mammary Gland | 2 | researchgate.net |

| Fatty Acid Synthetase | Pigeon Liver | 4 | researchgate.net |

Applications of S 4 Bromo 2,3 Dioxobutyl Coa in Probing Enzyme Structure and Function

Elucidation of Fatty Acid Synthase Active Site Architecture and Catalytic Mechanism using S-(4-Bromo-2,3-dioxobutyl)-CoA

The multifunctional enzyme complex, fatty acid synthase (FAS), which catalyzes the synthesis of long-chain fatty acids, has been extensively studied using this compound. wikipedia.org This reagent has been instrumental in dissecting the roles of the various catalytic domains within the FAS complex.

Other partial reactions are affected to varying degrees. The β-oxoacyl reductase, β-hydroxyacyl dehydratase, and enoyl reductase activities are only moderately inhibited. nih.govnih.gov In contrast, the three partial reactions that have a distinct acyl-CoA/CoA-binding site—namely acetyl acyltransferase, malonyl acyltransferase, and palmitoyl (B13399708) thioesterase—show no inhibition by this compound. nih.govnih.gov Similarly, in studies with pigeon liver fatty acid synthetase, the reagent was found to be specific and selective, inhibiting only the 3-oxoacyl synthetase and, in this case, the acetyl-CoA transacylase activities out of the seven component functions. researchgate.net

| Partial Reaction | Degree of Inhibition | Reference |

|---|---|---|

| Overall Fatty Acid Synthesis | Strong/Complete | nih.govnih.gov |

| β-Oxoacyl Synthase (Condensing) | Strong/Complete | nih.govnih.govresearchgate.net |

| β-Oxoacyl Reductase | Modest | nih.govnih.gov |

| β-Hydroxyacyl Dehydratase | Modest | nih.govnih.gov |

| Enoyl Reductase | Modest | nih.govnih.gov |

| Acetyl Acyltransferase | None | nih.govnih.gov |

| Malonyl Acyltransferase | None | nih.govnih.gov |

| Palmitoyl Thioesterase | None | nih.govnih.gov |

The mechanism of inhibition by this compound involves the alkylation of essential thiol (sulfhydryl) groups within the condensing domain. nih.gov Evidence for this comes from several lines of research. Pre-treatment of the enzyme with 5,5'-dithiobis-(2-nitrobenzoic acid), a reagent known to specifically block essential thiol groups in the condensing domain, protects the enzyme from inhibition by this compound. nih.govnih.gov

Further studies have identified the specific thiol groups involved. The inhibition mechanism is believed to involve the covalent binding of the reagent to two critical thiols: the cysteine-SH group of the condensing enzyme domain and the cysteamine-SH group of the 4'-phosphopantetheine (B1211885) prosthetic group, which is part of the acyl carrier protein (ACP) domain. researchgate.net The involvement of both these thiol groups was confirmed by comparing peptide maps of the native enzyme with the inactivated enzyme. researchgate.net Stoichiometric analyses have shown that approximately six moles of the reagent are incorporated per mole of the completely inhibited rat mammary gland enzyme dimer, while four moles of the inhibitor bind per mole of the pigeon liver enzyme complex. nih.govnih.govresearchgate.net

To confirm that this compound targets the active site of the condensing domain, substrate protection experiments have been conducted. When the enzyme is pre-incubated with its natural substrates, acetyl-CoA or malonyl-CoA, it is protected from inactivation by this compound. nih.govnih.govresearchgate.net This occurs because the substrates acylate the essential thiol groups, rendering them unavailable for modification by the inhibitor. In contrast, compounds like S-acetonyl-CoA or dethio-CoA, which are not substrates for acylation, offer no protection against the irreversible inhibition. nih.gov These results indicate that the inhibition is a specific bimolecular reaction at the condensing site and does not require the formation of a traditional Michaelis-Menten complex before the alkylation occurs. nih.gov

Characterization of Citrate (B86180) Synthase Active and Allosteric Sites using this compound

Citrate synthase, the enzyme that catalyzes the first step of the citric acid cycle, is another key enzyme that has been effectively probed using this compound. wikidoc.org This affinity label acts as an active site-directed irreversible inhibitor, allowing for the characterization of important functional sites on the enzyme. nih.gov Research has shown that the reagent labels two distinct sites on citrate synthase. nih.govacs.org One labeling event occurs at or near the entrance to the active site, directly interfering with substrate access. nih.gov A second, separate labeling process takes place at a location far from the active site. nih.govresearchgate.net This second site may represent a binding location for allosteric effectors like long-chain acyl-CoAs, and its modification appears to inactivate the enzyme by preventing catalytically essential conformational changes. nih.govresearchgate.net

Detailed chemical analysis has identified the specific amino acid residues modified by this compound at the active site. nih.gov The inactivation results from the derivatization of either a lysine (B10760008) (Lys22) or a glutamate (B1630785) (Glu363) residue, depending on the conformational state of the enzyme. nih.govresearchgate.net

Lysine 22 (Lys22) is labeled via the formation of an epsilon-amino Schiff base when the enzyme is in its "tight" or catalytic conformation. nih.govresearchgate.net

Glutamate 363 (Glu363) is modified through the apparent alkylation of its gamma-carboxyl group when the enzyme is in its "open" or product-release conformation. nih.govresearchgate.net

Both of these residues are situated near the entrance to the active site. nih.gov Interestingly, Glu363 is part of the polypeptide chain (protomer) that forms the active site, whereas Lys22 belongs to the other polypeptide chain in the homodimeric enzyme, highlighting the interplay between subunits at the active site entrance. nih.gov

The second, more distant labeling site involves the modification of an asparagine residue (Asn192) in the tight form and a serine residue (Ser198 and/or Ser199) in the open form of the enzyme. nih.gov

Conformational State-Dependent Labeling by this compound in Citrate Synthase

Citrate synthase, a pivotal enzyme in the citric acid cycle, undergoes significant conformational changes during its catalytic cycle. Studies using this compound have been instrumental in probing these different states. Research has shown that this affinity label derivatizes different amino acid residues depending on whether the enzyme is in its "open" conformation (ready to bind substrates or release products) or its "tight" catalytic conformation. genecards.org

In the tight, catalytic form of citrate synthase, this compound specifically labels Lys22. Conversely, in the open conformation, associated with product release, the reagent modifies Glu363. genecards.org Both of these residues are located near the entrance to the active site. genecards.org

Furthermore, the labeling experiments identified a second, distinct site of modification far from the active site, which also exhibits conformational dependency. In the tight form, Asn192 is derivatized, while in the open state, Ser198 and/or Ser199 are labeled. genecards.org This second site is hypothesized to be a potential binding locus for long-chain acyl-CoA molecules, which act as allosteric inhibitors of the enzyme. genecards.org

Table 1: Conformational State-Dependent Labeling of Citrate Synthase by this compound

| Enzyme State | Labeled Residue (Active Site) | Labeled Residue (Allosteric Site) |

|---|---|---|

| Tight (Catalytic) | Lys22 | Asn192 |

| Open (Product Release) | Glu363 | Ser198 and/or Ser199 |

Data sourced from reference genecards.org

Impact of this compound Modification on Substrate Access and Allosteric Regulation in Citrate Synthase

The specific modification of citrate synthase by this compound has provided critical insights into its mechanism of inactivation and regulation. The covalent modification of residues at either of the two identified sites leads to the enzyme's inactivation, but through different mechanisms.

When this compound labels the active site residues, either Lys22 or Glu363, it is believed to physically block the entrance to the active site. This steric hindrance prevents substrates from accessing the catalytic machinery, thereby inactivating the enzyme. genecards.org

Modification at the second, more distant site (involving Asn192, Ser198, or Ser199) appears to inactivate the enzyme through a different mechanism. The labeling at this locus is thought to interfere with the essential conformational changes that the enzyme must undergo during the catalytic cycle. genecards.org This finding supports the hypothesis that this second site may be the allosteric binding site for regulatory molecules like long-chain acyl-CoA, where binding would similarly induce conformational shifts that inhibit enzyme activity. genecards.org

Studies on Other Acyl-CoA Binding Enzymes with this compound and Related Analogs

The utility of this compound and its analogs extends to a variety of other enzymes that utilize acyl-CoA or related nucleotide cofactors. These studies have been crucial for mapping active and regulatory sites across different enzyme families.

Acyl-CoA:Glycine N-Acyltransferase Probing

The active site of Acyl-CoA:glycine N-acyltransferase (GLYAT), an enzyme involved in detoxifying xenobiotic and endogenous acyl-CoAs, has been investigated using affinity labeling techniques with CoA analogs. genecards.orgacs.org While direct studies using this compound are not extensively detailed in available literature, research employing photolabile analogs such as p-azidobenzoyl-CoA has provided significant insights. These photoaffinity labels act as active-site-directed irreversible inhibitors. lookchem.comcapes.gov.br For instance, p-azidobenzoyl-CoA was shown to be a substrate for the enzyme, and upon photolysis, it causes irreversible inhibition by covalently modifying the acyl-CoA binding region. lookchem.com Such studies confirm the utility of acyl-CoA analogs in mapping the functional sites of N-acyltransferases. lookchem.com

3-Hydroxy-3-Methylglutaryl-CoA Reductase Investigations

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in cholesterol biosynthesis and the target of statin drugs. uniprot.orgusbio.net this compound has been used as an affinity label to probe the active site of HMG-CoA reductase from both yeast and rat liver. The compound causes rapid and irreversible inactivation of the enzyme. This inactivation is attributed to the specific modification of an essential cysteine residue located within the HMG-CoA binding site. Protection experiments showed that the natural substrate, HMG-CoA, could prevent this inactivation, confirming that the modification occurs at the active site, whereas the cofactor NADPH offered no protection.

Adenylosuccinate Lyase Active Site Mapping with Analogs (e.g., 2-[(4-Bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate)

Adenylosuccinate lyase is an enzyme that participates in the de novo purine (B94841) nucleotide biosynthetic pathway. An analog of this compound, 2-[(4-Bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate (2-BDB-TAMP) , has been used to probe the active site of the enzyme from Bacillus subtilis. This reagent inactivates the enzyme by forming a reversible complex before proceeding to irreversible modification. The substrate adenylosuccinate protects the enzyme from inactivation, suggesting the label targets the substrate-binding site. Through proteolytic digestion of the labeled enzyme, the modified peptide was identified as containing Arg67 and His68, with subsequent mutagenesis studies confirming that His68 is critical for catalytic activity. Interestingly, a different analog, 6-(4-bromo-2,3-dioxobutyl)thioadenosine 5'-monophosphate (6-BDB-TAMP) , was found to modify a different residue, His141, in the same enzyme's active site.

Glutamate Dehydrogenase Regulatory Site Probing with Related Analogs (e.g., Adenosine 5'-O-[S-(4-Bromo-2,3-dioxobutyl)thiophosphate])

Bovine liver glutamate dehydrogenase is an allosteric enzyme activated by ADP. To investigate its regulatory mechanisms, the affinity label Adenosine 5'-O-[S-(4-bromo-2,3-dioxobutyl)thiophosphate] (AMPSBDB) , an ADP analog, was utilized. capes.gov.br This compound was found to covalently modify and irreversibly activate the enzyme, increasing its activity approximately 3.2-fold. capes.gov.br The modification by AMPSBDB mimics the effect of ADP; the modified enzyme is no longer activated by ADP but remains sensitive to inhibition by GTP and NADH. capes.gov.br The target of this affinity label was identified as Arg459, confirming this residue's location within the ADP activator site. capes.gov.br

Table 2: Summary of Enzyme Probing with this compound and Analogs

| Enzyme | Affinity Label Used | Target Residue(s) | Effect of Modification | Reference |

|---|---|---|---|---|

| Citrate Synthase | This compound | Lys22, Glu363, Asn192, Ser198/199 | Inactivation (steric hindrance or disruption of conformational change) | genecards.org |

| 3-Hydroxy-3-Methylglutaryl-CoA Reductase | This compound | Cysteine | Inactivation | |

| Adenylosuccinate Lyase | 2-BDB-TAMP | His68 (critical), Arg67 | Inactivation | |

| Adenylosuccinate Lyase | 6-BDB-TAMP | His141 | Inactivation | |

| Glutamate Dehydrogenase | AMPSBDB | Arg459 | Irreversible Activation | capes.gov.br |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| S-(4-Bromo-2,3-dioxobutyl)-coenzyme A | This compound |

| Acetyl-coenzyme A | Acetyl-CoA |

| Coenzyme A | CoA |

| 3-Hydroxy-3-methylglutaryl-coenzyme A | HMG-CoA |

| 2-[(4-Bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate | 2-BDB-TAMP |

| 6-(4-bromo-2,3-dioxobutyl)thioadenosine 5'-monophosphate | 6-BDB-TAMP |

| Adenosine 5'-O-[S-(4-Bromo-2,3-dioxobutyl)thiophosphate] | AMPSBDB |

| Adenosine diphosphate | ADP |

| Guanosine-5'-triphosphate | GTP |

| Nicotinamide adenine (B156593) dinucleotide (reduced) | NADH |

| Nicotinamide adenine dinucleotide phosphate (B84403) (reduced) | NADPH |

| p-Azidobenzoyl-coenzyme A | p-Azidobenzoyl-CoA |

Molecular Insights Derived from S 4 Bromo 2,3 Dioxobutyl Coa Studies

Identification of Critical Amino Acid Residues in Enzyme Active Sites Modified by S-(4-Bromo-2,3-dioxobutyl)-CoA

Studies utilizing this compound have successfully identified key amino acid residues at the catalytic centers of several enzymes. This irreversible inhibitor mimics the structure of natural acyl-CoA substrates, allowing it to specifically target and covalently modify residues crucial for binding or catalysis.

In the case of citrate (B86180) synthase , investigations revealed that this compound labels two distinct sites. nih.gov Active site-directed inactivation leads to the modification of either a lysine (B10760008) or a glutamate (B1630785) residue. nih.gov Specifically, Lysine-22 is derivatized through the formation of a Schiff base, while Glutamate-363 is modified by alkylation of its carboxyl group. researchgate.net These residues are situated near the entrance of the active site, and their modification blocks substrate access, leading to enzyme inactivation. nih.gov

For β-hydroxy-β-methylglutaryl-coenzyme A (HMG-CoA) reductase , from both yeast and rat liver, this compound causes rapid and irreversible inactivation. nih.gov This inactivation is attributed to the modification of an essential cysteine residue located at the HMG-CoA binding site. nih.gov The presence of the substrate, HMG-CoA, protects the enzyme from modification, confirming that the labeled cysteine is within the active site. nih.gov

Table 1: Enzymes and Amino Acid Residues Modified by this compound

| Enzyme | Identified Residue(s) | Type of Modification | Reference |

|---|---|---|---|

| Citrate Synthase | Lysine-22 | Schiff Base Formation | nih.gov, researchgate.net |

| Citrate Synthase | Glutamate-363 | Alkylation | nih.gov, researchgate.net |

| HMG-CoA Reductase | Cysteine | Alkylation | nih.gov |

| Fatty Acid Synthase | Cysteine (Thiol group) | Alkylation | nih.gov |

Understanding Enzyme Conformational Dynamics through Differential Labeling with this compound

This compound has been instrumental in probing the conformational states of enzymes. By observing how labeling patterns change under different conditions, researchers can infer shifts in enzyme structure.

The study of citrate synthase provides a clear example of this application. The enzyme exists in different conformations during its catalytic cycle, primarily an "open" form and a "tight" or "catalytic" form. Differential labeling with this compound showed that specific residues are accessible only in certain conformations. nih.gov Lysine-22 is labeled when the enzyme is in its tight, catalytic form, whereas Glutamate-363 is labeled in the open conformation, which is associated with product release. nih.govresearchgate.net This demonstrates that the inhibitor can trap and identify distinct functional states of the enzyme. Furthermore, a second, separate labeling site far from the active center was also identified, which appears to interfere with the conformational changes essential for catalysis. nih.govresearchgate.net At this secondary site, Asparagine-192 is modified in the tight form, while Serine-198 and/or Serine-199 are labeled in the open form. nih.gov

In studies of rat mammary gland acetyl-CoA carboxylase , covalent modification by this compound appears to lock the enzyme in an inactive conformation. researchgate.net This prevents the enzyme from undergoing the necessary citrate-induced self-association into its catalytically active polymeric form, highlighting how the inhibitor can interfere with large-scale conformational changes required for enzyme activity. researchgate.net

Implications for Substrate Binding and Catalysis based on this compound Studies

The use of this compound has yielded significant insights into how substrates bind and how catalysis occurs. Protection experiments, where the enzyme is pre-incubated with its natural substrate before the addition of the inhibitor, are particularly revealing.

For HMG-CoA reductase , the substrate HMG-CoA effectively protects against inactivation by this compound, whereas the co-substrate NADPH does not. nih.gov This strongly suggests that the inhibitor binds specifically to the HMG-CoA binding site and that the modified cysteine residue is critical for this interaction. nih.gov

In the case of fatty acid synthase , forming the acylated enzyme with either acetyl-CoA or malonyl-CoA provides equal protection against inactivation. nih.govnih.gov This indicates that the essential thiol groups modified by the inhibitor are directly involved in the condensing partial reaction, which is the rate-limiting step of fatty acid synthesis. nih.gov The fact that labeling at the active site inactivates the entire multi-enzyme complex points to the critical nature of this single catalytic step. nih.gov Evidence from these studies on fatty acid synthetase also suggested a "half-of-the-sites" catalytic mechanism, where modification of one subunit affects the activity of the other in the enzyme dimer. cnjournals.comnih.gov

For citrate synthase , the labeling of residues at the entrance to the active site pocket suggests that the inhibitor inactivates the enzyme by physically preventing substrates from accessing the catalytic machinery. nih.govresearchgate.net This steric hindrance mechanism underscores the importance of the precise geometry of the active site entrance for substrate recognition and binding.

Table 2: Summary of Mechanistic Insights from this compound Studies

| Enzyme | Key Finding | Implication for Substrate Binding/Catalysis | Reference |

|---|---|---|---|

| HMG-CoA Reductase | Substrate HMG-CoA protects against inactivation, but NADPH does not. | The modified cysteine is at the HMG-CoA binding site, not the NADPH site. | nih.gov |

| Fatty Acid Synthase | Acylation with acetyl-CoA or malonyl-CoA protects the enzyme. | The target thiol groups are essential for the condensing reaction. | nih.gov, nih.gov |

| Citrate Synthase | Labeling occurs at the entrance to the active site. | Inactivation occurs via steric blockage, preventing substrate access. | nih.gov, researchgate.net |

| Acetyl-CoA Carboxylase | Modification prevents citrate-induced polymerization. | The labeled site is critical for the allosteric conformational change required for activation. | researchgate.net |

Advanced Methodologies in S 4 Bromo 2,3 Dioxobutyl Coa Research

Proteolytic Digestion and High-Performance Liquid Chromatography for Labeled Peptide Isolation

A fundamental approach to identifying the specific amino acid residue(s) modified by S-(4-Bromo-2,3-dioxobutyl)-CoA involves the isolation and analysis of the labeled peptide. This process typically begins after the target protein has been inactivated by the affinity label.

The covalently modified protein is first subjected to proteolytic digestion . This involves the use of proteases, enzymes that cleave proteins at specific amino acid sequences. Trypsin is a commonly used protease, as it specifically cleaves on the C-terminal side of lysine (B10760008) and arginine residues, generating a predictable set of peptide fragments.

Following digestion, the resulting mixture of peptides is separated using High-Performance Liquid Chromatography (HPLC) . Reversed-phase HPLC (RP-HPLC) is a particularly powerful technique for peptide separation. hplc.eu In RP-HPLC, peptides are passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). hplc.eu A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the peptides. By gradually increasing the concentration of the organic solvent, peptides are eluted based on their hydrophobicity.

The labeled peptide, now containing the this compound adduct, will have a different retention time compared to its unmodified counterpart, allowing for its isolation. Once purified, the labeled peptide can be subjected to further analysis, such as mass spectrometry and Edman degradation, to determine its amino acid sequence and pinpoint the exact site of modification.

Radiometric Labeling and Scintillation Counting for Stoichiometry Determination

To quantify the extent of the reaction between this compound and its target enzyme, radiometric labeling techniques are often employed. This involves synthesizing the affinity label with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H).

The radiolabeled this compound is incubated with the enzyme, leading to the incorporation of the radioactive label into the protein. After removing any unreacted, free label, the amount of radioactivity covalently bound to the protein is measured using scintillation counting .

In this technique, the radiolabeled protein is mixed with a scintillation cocktail. The radioactive decay of the isotope excites the scintillant molecules, causing them to emit photons of light. A scintillation counter detects these light flashes and quantifies them, providing a measure of the radioactivity present.

By knowing the specific activity of the radiolabeled this compound (the amount of radioactivity per mole of compound) and the concentration of the protein, the stoichiometry of the labeling reaction can be determined. This reveals the number of molecules of the affinity label that have reacted with each molecule of the enzyme, providing crucial information about the number of accessible active sites.

Electrophoretic Techniques (e.g., SDS-PAGE) for Covalent Adduct Visualization

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the formation of a covalent adduct between this compound and its target protein.

In SDS-PAGE, proteins are denatured and coated with the anionic detergent sodium dodecyl sulfate (B86663) (SDS). This imparts a uniform negative charge-to-mass ratio, causing the proteins to migrate through the polyacrylamide gel based primarily on their molecular weight when an electric field is applied.

When a protein is covalently modified by this compound, its molecular weight increases. This increase may be detectable as a shift in the electrophoretic mobility of the protein on the SDS-PAGE gel. The modified protein will migrate more slowly than the unmodified protein, resulting in a band at a higher apparent molecular weight.

This technique provides a straightforward visual confirmation that a covalent modification has occurred. Furthermore, by using a radiolabeled version of this compound, the band corresponding to the modified protein can be specifically identified by autoradiography or phosphorimaging of the gel.

Site-Directed Mutagenesis in Conjunction with this compound Probing

Site-directed mutagenesis is a powerful molecular biology technique used to make specific, targeted changes to the DNA sequence of a gene. nih.govmdpi.com This, in turn, results in a modified protein with one or more amino acid substitutions. When combined with affinity labeling by this compound, this approach is invaluable for identifying essential amino acid residues within the enzyme's active site. nih.gov

The general strategy involves the following steps:

Hypothesize which amino acid residues in the enzyme's active site are likely to react with this compound. This is often based on the enzyme's known or predicted structure and catalytic mechanism. Cysteine, histidine, lysine, and glutamate (B1630785) residues are common targets for the bromoketone group.

Mutate the gene encoding the enzyme to replace the hypothesized target residue with a non-reactive amino acid (e.g., replacing a cysteine with an alanine (B10760859) or serine).

Express and purify the mutant protein.

Treat both the wild-type and mutant enzymes with this compound.

Analyze the extent of inactivation and covalent modification.

If the mutation of a specific residue prevents or significantly reduces the rate of inactivation by this compound, it strongly suggests that this residue is the site of covalent modification. nih.govfrontiersin.org This provides compelling evidence for its location within the active site and its potential role in substrate binding or catalysis.

Below is a table illustrating hypothetical results from such an experiment:

| Enzyme Variant | This compound Treatment | % Inactivation after 10 min | Conclusion |

| Wild-Type | + | 95% | The wild-type enzyme is susceptible to inactivation. |

| Cys123Ala Mutant | + | 5% | Cysteine-123 is likely the site of modification. |

| His245Ala Mutant | + | 92% | Histidine-245 is not the primary site of modification. |

| Lys301Ala Mutant | + | 89% | Lysine-301 is not the primary site of modification. |

Spectroscopic Approaches (e.g., UV-Vis Absorption) for Monitoring this compound Reactions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a versatile technique used to monitor the progress of chemical reactions in real-time. thermofisher.comresearchgate.net This method is based on the principle that many molecules absorb light in the UV-Vis range of the electromagnetic spectrum. msu.edu The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

The reaction of this compound with an enzyme can often be followed by monitoring changes in the UV-Vis absorption spectrum. This can be due to a few factors:

The this compound molecule itself may have a distinct absorption spectrum that changes upon covalent attachment to the enzyme.

The modification of a specific amino acid residue in the protein (e.g., a tryptophan or tyrosine) can alter its local environment, leading to a change in its absorption properties.

The formation of the covalent adduct may create a new chromophore with a unique absorption maximum.

By repeatedly scanning the absorption spectrum of the reaction mixture over time, the rate of the modification reaction can be determined. thermofisher.com This allows for the calculation of kinetic parameters, such as the second-order rate constant for inactivation, which provides a quantitative measure of the reactivity of the affinity label with the enzyme.

The following table shows a hypothetical change in absorbance during a reaction:

| Time (minutes) | Absorbance at λ_max |

| 0 | 0.100 |

| 2 | 0.150 |

| 5 | 0.225 |

| 10 | 0.350 |

| 20 | 0.500 |

This data can be used to plot a reaction progress curve and determine the initial rate of the reaction.

Future Perspectives in S 4 Bromo 2,3 Dioxobutyl Coa Research

Development of Novel S-(4-Bromo-2,3-dioxobutyl)-CoA-Based Probes for Diverse Enzyme Systems

This compound has been established as an effective irreversible inhibitor and affinity label for a range of enzymes by targeting their acyl-CoA binding sites. dntb.gov.uaresearchgate.net Its utility has been demonstrated in the study of enzymes such as fatty acid synthase and citrate (B86180) synthase. nih.govnih.gov The future in this area lies in the rational design and synthesis of a new generation of probes based on the this compound scaffold.

The core concept of using a reactive chemical group attached to a substrate analog can be expanded for greater versatility and targeted applications. Future development could focus on:

Modular Probe Synthesis : By modifying the reactive warhead (the bromo-dioxobutyl moiety) or the CoA recognition element, new probes can be designed to target different subfamilies of CoA-dependent enzymes with varied active site architectures. frontiersin.org This modular approach, perhaps using click chemistry, could generate libraries of probes for high-throughput screening against diverse enzyme systems. frontiersin.org

Incorporation of Reporter Tags : A significant advancement will be the integration of reporter tags into the this compound structure. Attaching fluorophores, biotin, or other tags would enable the visualization and quantification of active enzyme populations in complex biological samples, such as cell lysates or tissues, using techniques like fluorescence microscopy or mass spectrometry. frontiersin.orgmdpi.com This aligns with the principles of activity-based protein profiling (ABPP), a powerful chemical proteomic strategy for studying enzyme function directly in native systems. researchgate.net

Probes for In-situ and In-vivo Labeling : While current applications are primarily with purified enzymes or cell lysates, future probes could be engineered for enhanced cell permeability. researchgate.net This would allow for the study of enzyme activity in living cells and organisms, providing a dynamic view of metabolic processes that is unattainable with traditional biochemical assays.

These advancements will transform this compound from a classical affinity label into a versatile platform for creating sophisticated chemical tools to explore the vast landscape of CoA-utilizing enzymes.

Application of this compound in Emerging Enzymology Fields

The well-characterized mechanism of this compound makes it an ideal tool for interrogating enzyme function in emerging fields of enzymology. Its specificity for acyl-CoA binding sites allows it to serve as a selective probe in complex biological systems where the roles of specific metabolic pathways are being newly uncovered.

Future applications are anticipated in areas such as:

Cancer Metabolism : Altered metabolic pathways are a hallmark of cancer. Many of these pathways involve enzymes that utilize acetyl-CoA or other acyl-CoA thioesters. This compound can be used to probe the activity of key enzymes like fatty acid synthase, which is often upregulated in tumors, to better understand their role in tumorigenesis. researchgate.netcnjournals.com

Functional Metabolomics : This field aims to understand the function of genes and proteins on a global metabolic level. uga.edu this compound can be applied to complex proteomes to identify and characterize novel enzymes that bind acyl-CoA, helping to annotate genomes and elucidate new metabolic networks.

Target Identification and Validation : In drug discovery, identifying the molecular target of a compound is a critical step. This compound can be used in competitive binding assays to identify new enzymes that are potential targets for drugs designed to mimic acyl-CoA substrates. researchgate.net

The tables below summarize the established interactions of this compound with key enzymes, providing a foundation for its application in these new research areas.

| Enzyme | Source | Effect | Reference |

|---|---|---|---|

| Fatty Acid Synthase | Lactating Rat Mammary Gland | Rapid and irreversible inhibition of overall activity. nih.govnih.gov | nih.govnih.gov |

| Fatty Acid Synthase | Pigeon Liver | Fast, irreversible inactivation. researchgate.net | researchgate.net |

| Citrate Synthase | Not Specified | Active site-directed irreversible inhibition. nih.gov | nih.gov |

| Acetyl-CoA Carboxylase | Rat Mammary Gland | Rapid and irreversible inactivation. researchgate.net | researchgate.net |

| Partial Reaction | Effect of Inhibition | Reference |

|---|---|---|

| β-Oxoacyl Synthase (Condensing) | Inhibition closely parallels overall activity inhibition. nih.govnih.gov | nih.govnih.gov |

| β-Oxoacyl Reductase | Inhibited to a modest degree. nih.govnih.gov | nih.govnih.gov |

| β-Hydroxyacyl Dehydratase | Inhibited to a modest degree. nih.govnih.gov | nih.govnih.gov |

| Enoyl Reductase | Inhibited to a modest degree. nih.govnih.gov | nih.govnih.gov |

| Acetyl Acyltransferase | Not inhibited. nih.govnih.gov | nih.govnih.gov |

| Malonyl Acyltransferase | Not inhibited. nih.govnih.gov | nih.govnih.gov |

| Palmitoyl (B13399708) Thioesterase | Not inhibited. nih.govnih.gov | nih.govnih.gov |

Integration of this compound Studies with Computational Chemistry and Structural Biology

The synergy between experimental data from affinity labeling and the insights from structural biology and computational chemistry represents a powerful approach to understanding enzyme mechanisms. uga.edunih.gov The study of this compound's interaction with citrate synthase provides a compelling example, where labeling of specific amino acid residues was mapped onto the enzyme's crystal structure. nih.gov

Future research will undoubtedly deepen this integration:

Molecular Docking and Simulation : Computational methods can be used to model the binding of this compound to the active sites of enzymes for which high-resolution structures are known. nih.gov These simulations can predict binding affinities, identify key interacting residues, and rationalize the compound's specificity, guiding the design of more potent or selective inhibitors.

Elucidating Conformational Changes : Enzymes often undergo significant conformational changes during their catalytic cycle. The citrate synthase study showed that different residues were labeled by this compound depending on whether the enzyme was in its "tight" (catalytic) or "open" (product release) form. nih.gov Combining such labeling data with molecular dynamics simulations can provide a detailed, dynamic picture of how enzymes function and how they are allosterically regulated.

Structure-Guided Probe Design : As more enzyme structures become available, structural and computational data can guide the synthesis of novel probes. routledge.com By understanding the precise architecture of a target active site, the CoA scaffold and reactive warhead can be modified to create probes that are highly selective for a single enzyme, minimizing off-target effects and enabling more precise biological investigations.

This integrated approach, combining experimental labeling with this compound, structural analysis, and computational modeling, will be crucial for unraveling the complex mechanisms of enzyme action and regulation.

| Labeled Residue | Enzyme Conformation | Location/Function | Reference |

|---|---|---|---|

| Lys22 | Tight (catalytic) form | At or near the entrance to the active site. nih.gov | nih.gov |

| Glu363 | Open (product release) form | At or near the entrance to the active site. nih.gov | nih.gov |

| Asn192 | Tight (catalytic) form | A second, distinct site far from the active site; possibly an allosteric site. nih.gov | nih.gov |

| Ser198 and/or Ser199 | Open (product release) form | A second, distinct site far from the active site; possibly an allosteric site. nih.gov | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for S-(4-Bromo-2,3-dioxobutyl)-CoA, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves brominated precursors (e.g., bromoketones or bromo-acids, as seen in structurally related compounds like 4-Bromo-2-chlorophenylacetic acid ). Optimization includes:

- Temperature control : Lower temperatures (0–6°C) to minimize side reactions, as recommended for brominated boronic acids .

- Catalyst screening : Use of coupling agents (e.g., EDC/HOBt) for CoA conjugation.

- Purity monitoring : Validate intermediates via high-performance liquid chromatography (HPLC) or GC (>97.0% purity thresholds, as in catalog entries) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent decomposition, as recommended for brominated compounds like 2-Bromo-6-chlorophenylboronic acid .

- Handling : Use PPE (gloves, chemical safety goggles) and work in a fume hood, following protocols for structurally similar brominated styrene oxides .

- Stability tests : Monitor degradation via LC-MS over time under varying conditions (pH, temperature).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for backbone confirmation; compare chemical shifts to brominated analogs (e.g., 4-Bromo-2-fluorobenzaldehyde ).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion for brominated phenylacetic acids ).

- Chromatography : HPLC with UV detection (HLC methods, >97.0% purity standards) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity assays involving this compound?

- Methodological Answer :

- Control experiments : Include negative controls (e.g., CoA-free analogs) to rule out non-specific binding .

- Compound stability : Pre-incubate the compound under assay conditions and quantify degradation via LC-MS .

- Dose-response curves : Test multiple concentrations to identify inhibitory artifacts or solubility issues.

Q. What strategies mitigate decomposition of this compound during long-term studies?

- Methodological Answer :

- Lyophilization : Freeze-dry aliquots in inert atmospheres (argon) to prevent hydrolysis, as suggested for moisture-sensitive brominated acids .

- Additives : Include stabilizing agents (e.g., DTT for thiol protection in CoA derivatives).

- Real-time monitoring : Use stability-indicating assays (e.g., NMR tracking of α-keto group integrity) .

Q. How should conflicting data from NMR and LC-MS analyses of this compound be addressed?

- Methodological Answer :

- Impurity profiling : Compare LC-MS impurity peaks with NMR signals (e.g., detect residual brominated byproducts like 4-Bromo-2-chloro-6-fluorobenzoic acid ).

- Isotopic labeling : Synthesize ¹³C-labeled analogs to distinguish overlapping signals in NMR.

- Cross-validation : Correlate quantitative NMR (qNMR) with chromatographic purity data .

Data Contradiction Analysis

Q. How to interpret inconsistent biological activity results across different batches of this compound?

- Methodological Answer :

- Batch comparison : Analyze purity via HLC/GC and quantify trace impurities (e.g., residual brominated aldehydes ).

- Bioassay normalization : Adjust activity data based on molar purity (e.g., >97.0% thresholds for bioactive compounds ).

- Structural analogs : Test activity of related brominated CoA derivatives (e.g., 4-Bromo-2,6-difluorophenylacetic acid ) to identify structure-activity relationships.

Safety and Compliance

Q. What precautions are necessary when working with this compound, given its brominated structure?

- Methodological Answer :

- Toxicity mitigation : Assume potential respiratory hazards (even if unclassified) and use fume hoods, as advised for (S)-4-Bromostyrene oxide .

- Waste disposal : Treat as halogenated waste, following protocols for brominated phenols (e.g., 4-Bromo-3-chlorophenol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.